(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide is a complex organic compound that features a furan ring, a pyridine ring, a thiazole ring, and an acrylamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the thiazole ring: This can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.
Attachment of the pyridine ring: The pyridine ring can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the acrylamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while reduction of the acrylamide group would yield the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings often enhances the compound’s ability to interact with biological targets.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, depending on their specific interactions with biological molecules.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide would depend on its specific biological target. Generally, such compounds may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings and the acrylamide group. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Biological Activity
(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide is a compound characterized by its complex structure, which includes furan, pyridine, and thiazole moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer research.
The molecular formula of the compound is C20H20N6O2, with a molecular weight of 376.4 g/mol. It features several functional groups that contribute to its biological activity, including an acrylamide group which is often associated with various pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C20H20N6O2 |
Molecular Weight | 376.4 g/mol |
Structure | Structure |
Antimicrobial Activity
Research indicates that compounds containing furan and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of furan and thiazole have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria.
In a study examining similar compounds, the minimum inhibitory concentrations (MICs) were reported as follows:
- Bacillus subtilis : MIC = 4.69 to 22.9 µM
- Staphylococcus aureus : MIC = 5.64 to 77.38 µM
- Escherichia coli : MIC = 2.33 to 156.47 µM
- Candida albicans : MIC = 16.69 to 78.23 µM
These findings suggest that this compound could possess similar antimicrobial properties due to its structural components .
Anticancer Activity
The potential anticancer effects of compounds with acrylamide structures have been explored in various studies. Acrylamides have been shown to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
For example, a related compound was found to inhibit cancer cell growth with IC50 values ranging from 10 µM to 50 µM across different cancer types. The presence of the pyridine and thiazole moieties may enhance the anticancer activity by facilitating interactions with specific cellular targets involved in cancer progression .
Case Studies
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their biological activity against various cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, highlighting the importance of structural diversity in enhancing biological activity .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of furan-containing compounds, revealing that modifications at the nitrogen and carbon positions significantly impacted their efficacy against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c26-20(10-9-18-4-2-12-27-18)23-16-7-5-15(6-8-16)19-14-28-21(25-19)24-17-3-1-11-22-13-17/h1-14H,(H,23,26)(H,24,25)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWMOCCDQCGQCF-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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